Cas no 105655-17-2 (Methyl 4-amino-3-bromo-5-nitrobenzoate)

Methyl 4-amino-3-bromo-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-amino-3-bromo-5-nitrobenzoate
- Methyl 4-amino-3-bromo-5-nitrobenzenecarboxylate
- ACMC-20aq1i
- AGN-PC-00NKOB
- Benzoic acid, 4-amino-3-bromo-5-nitro-, methyl ester
- CTK0G4990
- methylaminobromonitrobenzenecarboxylate
- SureCN443612
- Methyl4-amino-3-bromo-5-nitrobenzoate
- D72559
- PRTLMEWWYBJZPN-UHFFFAOYSA-N
- J-522293
- DTXSID20546718
- 105655-17-2
- SY229589
- 4-Amino-3-bromo-5-nitro-benzoic acid methyl ester
- A902000
- AKOS005069349
- CS-0030201
- MFCD08443938
- DA-15918
- EN300-208654
- SCHEMBL443612
- 4-Amino-3-bromo-5-nitrobenzoic acid methyl ester
- 10Y-0604
-
- MDL: MFCD08443938
- Inchi: InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
- InChI Key: PRTLMEWWYBJZPN-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)Br
Computed Properties
- Exact Mass: 273.95892g/mol
- Monoisotopic Mass: 273.95892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 98.1Ų
Experimental Properties
- Melting Point: 107-109℃
- PSA: 98.14000
- LogP: 2.83050
Methyl 4-amino-3-bromo-5-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208654-2.5g |
methyl 4-amino-3-bromo-5-nitrobenzoate |
105655-17-2 | 2.5g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-208654-5.0g |
methyl 4-amino-3-bromo-5-nitrobenzoate |
105655-17-2 | 5g |
$1945.0 | 2023-05-23 | ||
Enamine | EN300-208654-1.0g |
methyl 4-amino-3-bromo-5-nitrobenzoate |
105655-17-2 | 1g |
$671.0 | 2023-05-23 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33216-1g |
Methyl 4-amino-3-bromo-5-nitrobenzoate, 97% |
105655-17-2 | 97% | 1g |
¥1725.00 | 2023-01-30 | |
Ambeed | A244682-5g |
Methyl 4-amino-3-bromo-5-nitrobenzoate |
105655-17-2 | 98% | 5g |
$94.0 | 2024-04-26 | |
abcr | AB351124-5g |
Methyl 4-amino-3-bromo-5-nitrobenzoate, 97%; . |
105655-17-2 | 97% | 5g |
€178.00 | 2024-04-20 | |
Aaron | AR007W84-1g |
Benzoic acid, 4-amino-3-bromo-5-nitro-, methyl ester |
105655-17-2 | 96% | 1g |
$20.00 | 2025-01-23 | |
A2B Chem LLC | AD67256-250mg |
Methyl 4-amino-3-bromo-5-nitrobenzenecarboxylate |
105655-17-2 | 98% | 250mg |
$10.00 | 2024-04-20 | |
A2B Chem LLC | AD67256-1g |
Methyl 4-amino-3-bromo-5-nitrobenzenecarboxylate |
105655-17-2 | 98% | 1g |
$21.00 | 2024-04-20 | |
1PlusChem | 1P007VZS-5g |
Benzoic acid, 4-amino-3-bromo-5-nitro-, methyl ester |
105655-17-2 | 98% | 5g |
$71.00 | 2025-02-22 |
Methyl 4-amino-3-bromo-5-nitrobenzoate Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on Methyl 4-amino-3-bromo-5-nitrobenzoate
Methyl 4-amino-3-bromo-5-nitrobenzoate (CAS No. 105655-17-2): A Comprehensive Overview
Methyl 4-amino-3-bromo-5-nitrobenzoate (CAS No. 105655-17-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and has been the subject of numerous studies aiming to explore its potential in drug development and material science.
The molecular structure of Methyl 4-amino-3-bromo-5-nitrobenzoate consists of a benzoate core substituted with amino, bromo, and nitro functional groups. This arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of these functional groups not only influences its chemical behavior but also opens up diverse possibilities for further derivatization and application.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structures. Studies have indicated that benzoate derivatives, particularly those with amino and nitro substituents, exhibit promising biological activities. For instance, research has shown that certain benzoate compounds can modulate enzyme activity and interact with biological targets, making them potential candidates for therapeutic intervention.
The role of Methyl 4-amino-3-bromo-5-nitrobenzoate in drug discovery is further highlighted by its utility as a building block in the synthesis of novel molecules. Researchers have leveraged its reactive sites to develop new analogs with enhanced pharmacological profiles. The bromo and nitro groups, in particular, are known to be versatile handles for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific needs.
One of the most compelling aspects of Methyl 4-amino-3-bromo-5-nitrobenzoate is its potential in medicinal chemistry. The combination of an amino group and a nitro group on a benzoate scaffold creates a molecule that can engage with multiple biological pathways. This multifunctionality makes it an attractive candidate for developing drugs that target complex diseases. Recent studies have demonstrated its applicability in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate involves a series of well-established organic reactions, including nitration, bromination, and esterification. These steps highlight the compound's importance as a synthetic intermediate and underscore its accessibility for further chemical manipulation. The precision required in these reactions underscores the need for high-quality starting materials like this compound, which ensures reproducibility and efficiency in subsequent synthetic steps.
In addition to its pharmaceutical applications, Methyl 4-amino-3-bromo-5-nitrobenzoate has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its ability to absorb and emit light efficiently is highly valued.
The growing body of research on benzoate derivatives underscores the importance of compounds like Methyl 4-amino-3-bromo-5-nitrobenzoate. As our understanding of their properties continues to expand, so does their potential for innovation across multiple disciplines. The compound's versatility as a synthetic intermediate and its potential biological activities make it a cornerstone in modern chemical research.
In conclusion, Methyl 4-amino-3-bromo-5-nitrobenzoate (CAS No. 105655-17-2) represents a significant advancement in both pharmaceutical and material science applications. Its unique structural features and reactivity profile position it as a key player in the development of new drugs and advanced materials. As research continues to uncover new possibilities for this compound, its importance is sure to grow, driving innovation and progress in these fields.
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